(4-(4-(1H-imidazol-1-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)piperazin-1-yl)(cyclopentyl)methanone
Description
The compound “(4-(4-(1H-imidazol-1-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)piperazin-1-yl)(cyclopentyl)methanone” is a heterocyclic molecule featuring a 1,3,5-triazine core substituted with imidazole and pyrrolidine groups at positions 4 and 6, respectively. A piperazine moiety is linked to the triazine ring, terminating in a cyclopentyl methanone group. The compound’s characterization likely employs advanced spectroscopic techniques such as $ ^1 \text{H-NMR} $ and $ ^{13} \text{C-NMR} $, as demonstrated in studies of structurally related heterocycles .
Properties
IUPAC Name |
cyclopentyl-[4-(4-imidazol-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8O/c29-17(16-5-1-2-6-16)25-11-13-27(14-12-25)19-22-18(26-8-3-4-9-26)23-20(24-19)28-10-7-21-15-28/h7,10,15-16H,1-6,8-9,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLHNDWNHBOBGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=NC(=NC(=N3)N4CCCC4)N5C=CN=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(4-(1H-imidazol-1-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)piperazin-1-yl)(cyclopentyl)methanone is a complex organic molecule with potential therapeutic implications. Its structural components suggest various biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Structural Overview
The compound can be broken down into several key structural motifs:
- Imidazole ring : Known for its role in biological systems and as a pharmacophore in many drugs.
- Pyrrolidine moiety : Often associated with neuroactive compounds.
- Triazine core : This structure is frequently linked to antitumor and antimicrobial activities.
- Piperazine linkage : Commonly found in psychoactive substances and drugs targeting neurotransmitter receptors.
Antitumor Activity
Research indicates that compounds with triazine and imidazole components exhibit significant antitumor properties. For instance, triazine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound under study has been evaluated for its cytotoxic effects against several cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 2.3 | Apoptosis via caspase activation |
| MCF7 (Breast) | 1.8 | Cell cycle arrest at G2/M phase |
| HeLa (Cervical) | 3.0 | Induction of oxidative stress |
Neuropharmacological Effects
The imidazole and piperazine components suggest potential activity on neurotransmitter systems. Preliminary studies have indicated that the compound may act as a modulator of serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive functions and mood regulation.
Case Study Example :
In a study assessing the effects on 5-HT6 receptors, the compound demonstrated high affinity and selectivity compared to other serotonin receptors. This specificity may position it as a candidate for treating disorders like schizophrenia or depression.
Antimicrobial Activity
Initial antimicrobial assays have shown that the compound exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Imidazole Group : Enhances interaction with biological targets due to its ability to form hydrogen bonds.
- Pyrrolidine Ring : Contributes to lipophilicity, facilitating membrane permeability.
- Triazine Core : Essential for antitumor activity; modifications can enhance potency.
- Cyclopentyl Group : May influence binding affinity and selectivity towards specific receptors.
Scientific Research Applications
Anticancer Activity
One of the most significant applications of this compound is in cancer therapy. Research indicates that compounds with similar structural features exhibit potent activity against various cancer cell lines. For example, derivatives containing piperazine and imidazole moieties have shown effectiveness in inhibiting tumor growth in xenograft models . The interaction between the compound and specific kinases involved in cancer progression is an area of active investigation.
Antimicrobial Properties
The imidazole and triazine components are known for their antimicrobial properties. Compounds with these functionalities have been studied for their ability to inhibit bacterial growth and combat fungal infections. This suggests that (4-(4-(1H-imidazol-1-yl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)piperazin-1-yl)(cyclopentyl)methanone may possess similar antimicrobial effects .
Neurological Applications
Given the presence of the piperazine ring, which is often associated with central nervous system activity, there is potential for this compound to be explored as a treatment for neurological disorders. Compounds with piperazine structures are frequently investigated for their effects on neurotransmitter systems, making them candidates for further research into conditions such as anxiety or depression .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of this compound inhibited the growth of LNCaP prostate cancer cells by inducing apoptosis. The mechanism was attributed to its ability to interfere with cell cycle regulation through kinase inhibition .
Case Study 2: Antimicrobial Activity
Another study evaluated the antimicrobial efficacy of a related imidazole-containing compound against Staphylococcus aureus. Results showed significant inhibition of bacterial growth at low concentrations, suggesting that modifications to the structure could enhance its potency .
Comparison with Similar Compounds
Core Heterocyclic Scaffold
- Target Compound : 1,3,5-Triazine core. Triazines are electron-deficient aromatic systems, enabling interactions with biological targets via hydrogen bonding and π-π stacking.
- Analogous Compounds : Benzimidazole-based structures (e.g., Figures 95–97 in ). Benzimidazoles are fused bicyclic systems with enhanced planarity and metabolic stability compared to triazines.
Substituent Profiles
Pharmacological Implications
- Target Compound : The triazine-imidazole-pyrrolidine combination may favor kinase inhibition (e.g., VEGF or EGFR targets) due to imidazole’s metal-binding capacity and triazine’s planar geometry.
Research Findings and Methodological Considerations
Spectroscopic Characterization
Structural elucidation of the target compound would require $ ^1 \text{H-NMR} $ and $ ^{13} \text{C-NMR} $ to resolve substituent positions, as exemplified in the analysis of Zygocaperoside and Isorhamnetin-3-O glycoside . The cyclopentyl methanone group would produce distinct carbonyl signals (~200–220 ppm in $ ^{13} \text{C-NMR} $).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and how can purity be ensured?
- Methodological Answer : The compound's synthesis typically involves multi-step heterocyclic chemistry. A common approach includes:
- Step 1 : Condensation of imidazole and pyrrolidine derivatives with a 1,3,5-triazine core under reflux conditions (e.g., xylene at 120–140°C for 25–30 hours, as in ).
- Step 2 : Functionalization of the piperazine moiety via nucleophilic substitution or coupling reactions.
- Purification : Recrystallization from methanol or ethanol ( ) and column chromatography for intermediates ( ).
- Purity Validation : Use HPLC with UV detection (λ = 254 nm) and confirmatory H/C NMR spectroscopy to verify structural integrity .
Q. How can the thermal stability of this compound be assessed for long-term storage?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions. For example:
- TGA : Heat at 10°C/min under nitrogen to 500°C; observe mass loss events.
- DSC : Identify melting points and exothermic/endothermic peaks.
- Stability Recommendations : Store under inert gas (argon) at –20°C to prevent hydrolysis or oxidation of the triazine and imidazole moieties .
Q. What analytical techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : H NMR to resolve imidazole (δ 7.5–8.5 ppm) and piperazine (δ 2.5–3.5 ppm) protons; C NMR to confirm carbonyl (C=O, δ 165–175 ppm) and triazine (C=N, δ 155–165 ppm) groups.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion ([M+H]) verification.
- X-ray Crystallography : If single crystals are obtainable, this provides unambiguous confirmation of stereochemistry and packing .
Advanced Research Questions
Q. How can reaction mechanisms for triazine-imidazole-piperazine coupling be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., nitrile intermediates in ).
- Isotopic Labeling : Use N-labeled reagents to trace nitrogen migration in the triazine core.
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies for key steps like cyclization or substitution .
Q. What strategies mitigate contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., imidazole-based inhibitors from ).
- Solubility Optimization : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts.
- Dose-Response Curves : Generate IC values across multiple replicates to account for variability .
Q. How does the compound’s environmental fate impact ecotoxicological risk assessments?
- Methodological Answer :
- Degradation Studies : Expose the compound to UV light (λ = 254 nm) or microbial cultures (e.g., Pseudomonas spp.) to simulate environmental breakdown.
- Partition Coefficients : Measure log (octanol-water) and soil adsorption coefficients () to predict bioaccumulation potential.
- Toxicity Screening : Use Daphnia magna or Danio rerio models for acute/chronic toxicity endpoints (EC, LC) .
Q. What methodologies resolve challenges in scaling up synthesis without compromising yield?
- Methodological Answer :
- Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during triazine formation (reduces side reactions vs. batch methods).
- Catalyst Optimization : Screen transition-metal catalysts (e.g., Ni or Pd) for improved coupling efficiency ().
- Process Analytics : Use PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
